ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate involves several steps, including the formation of the hexa-2,4-dienoate backbone and the introduction of the carbamoyl and dimethylphenyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of additional functional groups or the modification of existing ones.
Reduction: This reaction can result in the conversion of the compound to a more reduced state, potentially altering its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate shares similarities with other compounds that have a hexa-2,4-dienoate backbone and similar functional groups. Examples include:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
ethyl (2E,5Z)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,6-dihydroxy-4-oxohexa-2,5-dienoate |
InChI |
InChI=1S/C17H19NO6/c1-4-24-17(23)14(16(18)22)15(21)13(20)8-12(19)11-6-5-9(2)7-10(11)3/h5-8,19,21H,4H2,1-3H3,(H2,18,22)/b12-8-,15-14+ |
InChI Key |
AGJRYZVRLVDAAJ-ZCJJVTNMSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(=O)/C=C(/C1=C(C=C(C=C1)C)C)\O)/O)/C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)C=C(C1=C(C=C(C=C1)C)C)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.